molecular formula C12H12ClN3OS B5843374 3-[(3-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

3-[(3-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

Cat. No.: B5843374
M. Wt: 281.76 g/mol
InChI Key: OTSLKVBBEXNIDL-UHFFFAOYSA-N
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Description

3-[(3-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and agricultural chemistry. The presence of the triazole ring and the chlorophenoxy group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-chlorophenoxyalkyl halide.

    Nucleophilic Substitution: The chlorophenoxyalkyl halide is then reacted with sodium azide to introduce the azide group, forming 3-azido-phenoxyalkyl halide.

    Cyclization: The azido compound undergoes cyclization with propargyl alcohol under copper-catalyzed conditions to form the triazole ring.

    Thionation: Finally, the triazole compound is treated with a thionating agent such as phosphorus pentasulfide to introduce the thione group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thione group to a thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; typically carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

3-[(3-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antifungal, antibacterial, and anticancer properties. The triazole ring is known for its ability to inhibit enzymes and proteins involved in various diseases.

    Agricultural Chemistry: The compound is explored as a potential herbicide or fungicide due to its ability to disrupt biological pathways in plants and fungi.

    Material Science: It is investigated for its potential use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the case of fungal enzymes involved in cell wall synthesis.

    Disruption of Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in bacteria and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione: Similar structure with a different position of the chlorine atom.

    3-[(3-bromophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione: Similar structure with a bromine atom instead of chlorine.

    3-[(3-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione: Similar structure with an ethyl group instead of a prop-2-enyl group.

Uniqueness

The unique combination of the chlorophenoxy group and the prop-2-enyl group in 3-[(3-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione contributes to its distinct chemical properties and biological activities

Properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-2-6-16-11(14-15-12(16)18)8-17-10-5-3-4-9(13)7-10/h2-5,7H,1,6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSLKVBBEXNIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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